molecular formula C20H24O3 B14525892 Ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate CAS No. 62402-49-7

Ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate

Cat. No.: B14525892
CAS No.: 62402-49-7
M. Wt: 312.4 g/mol
InChI Key: AESMBAOYBVZEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenoxy group attached to a propanoate backbone. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate is unique due to its complex structure, which includes both an aromatic phenoxy group and a branched propanoate backbone.

Properties

CAS No.

62402-49-7

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate

InChI

InChI=1S/C20H24O3/c1-4-22-19(21)20(2,3)23-18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,4,10-11H2,1-3H3

InChI Key

AESMBAOYBVZEOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.